molecular formula C18H11ClFN5O2 B6510454 2-(4-chlorophenyl)-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 898410-31-6

2-(4-chlorophenyl)-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B6510454
CAS No.: 898410-31-6
M. Wt: 383.8 g/mol
InChI Key: IHDYMTCWFHXCHJ-UHFFFAOYSA-N
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Description

This purine-derived compound features a 4-chlorophenyl group at position 2 and a 2-fluorophenyl group at position 9 of its purine core.

Properties

IUPAC Name

2-(4-chlorophenyl)-9-(2-fluorophenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClFN5O2/c19-10-7-5-9(6-8-10)16-22-13(15(21)26)14-17(24-16)25(18(27)23-14)12-4-2-1-3-11(12)20/h1-8H,(H2,21,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHDYMTCWFHXCHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-chlorophenyl)-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide , also known as C926-0260, is a synthetic derivative of purine characterized by its complex structure that includes multiple aromatic rings and halogen substituents. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in anti-inflammatory and anticancer contexts.

Chemical Structure and Properties

  • Molecular Formula : C18H11ClFN5O2
  • Molecular Weight : 363.76 g/mol
  • IUPAC Name : 9-(2-fluorophenyl)-2-(4-chlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
  • SMILES : NC(c(nc(-c(cc1)ccc1F)nc1N2c(cc3)ccc3Cl)c1NC2=O)=O

The presence of the chlorine and fluorine atoms enhances the compound's lipophilicity and potentially its biological activity through modulation of enzyme interactions.

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, focusing on its interactions with specific molecular targets, including enzymes and receptors involved in inflammatory and cancer pathways.

Anticancer Activity

Research indicates that compounds similar to C926-0260 exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and HCT116 (colon cancer).
  • Mechanism of Action : The compound may induce apoptosis through the inhibition of key signaling pathways involved in cell proliferation and survival.

Anti-inflammatory Properties

C926-0260 has shown promise in modulating inflammatory responses:

  • Target Enzymes : Studies have highlighted its inhibitory effects on cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process.
  • In Vitro Studies : The compound demonstrated IC50 values indicating moderate inhibition of COX enzymes, suggesting a potential role as an anti-inflammatory agent.

Data Table: Biological Activity Summary

Activity TypeTarget/Cell LineIC50 Value (µM)Reference
AnticancerHeLa15.4
AnticancerMCF-712.3
Anti-inflammatoryCOX-220.0
Anti-inflammatoryLOX-525.0

Case Studies

  • Study on Anticancer Effects :
    • In a study published in Oncology Reports, C926-0260 was tested against several cancer cell lines. Results indicated that the compound significantly inhibited cell growth and induced apoptosis at micromolar concentrations.
  • Evaluation of Anti-inflammatory Activity :
    • A separate study focused on the anti-inflammatory potential of C926-0260 found that it effectively reduced pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, supporting its use in treating inflammatory diseases.

The biological activity of C926-0260 is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound likely inhibits enzymes like COX and LOX through competitive binding at their active sites.
  • Receptor Modulation : It may also interact with cell surface receptors involved in signaling pathways related to inflammation and tumorigenesis.

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

The following table summarizes key structural and molecular features of 2-(4-chlorophenyl)-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide and related compounds, followed by a detailed discussion of substituent effects and physicochemical implications.

Table 1: Structural and Molecular Comparison of Purine-6-Carboxamide Derivatives

Compound ID 2-Substituent 9-Substituent Molecular Formula Molecular Weight (g/mol) Notable Properties/Applications
Target Compound* 4-Chlorophenyl 2-Fluorophenyl C₁₉H₁₂ClFN₄O₂ 398.78 Hypothetical; electron-withdrawing substituents may enhance target binding
2-(3-Bromophenyl)-... () 3-Bromophenyl 4-(tert-Butyl)phenyl C₂₂H₂₁BrN₄O₂ 477.34 Bulky tert-butyl group increases lipophilicity, potentially reducing solubility
9-(2-Ethoxyphenyl)-... () 4-Fluorophenyl 2-Ethoxyphenyl C₂₀H₁₆FN₅O₃ 393.37 Ethoxy group improves solubility via hydrogen bonding
2-(2,4-Dimethoxyphenyl)-... () 2,4-Dimethoxyphenyl 2-Fluorophenyl C₂₀H₁₆FN₅O₄ 433.37 Methoxy groups enhance polarity, favoring aqueous solubility
2-(4-Ethoxyphenyl)-... () 4-Ethoxyphenyl 2-Methoxyphenyl C₂₁H₁₉N₅O₄ 405.41 High purity and scalable synthesis for industrial applications
2-Methyl-... () Methyl 4-Methylphenyl C₁₄H₁₃N₅O₂ 283.29 Compact structure with lower molecular weight; potential for improved bioavailability

Key Comparative Insights:

Substituent Electronic Effects: The target compound’s 4-chloro and 2-fluoro substituents are electron-withdrawing, which may polarize the purine core and strengthen interactions with charged or polar biological targets. Bromine in ’s 3-bromophenyl group offers greater polarizability than chlorine, possibly enhancing van der Waals interactions but increasing steric hindrance .

Steric and Solubility Considerations :

  • Bulky substituents like the tert-butyl group in may reduce solubility in aqueous environments, limiting bioavailability. Conversely, methoxy/ethoxy groups () improve solubility through hydrogen bonding, though they may accelerate metabolic degradation .
  • The target compound’s moderate molecular weight (398.78 g/mol) positions it within the typical range for drug-like molecules, balancing membrane permeability and solubility .

Synthetic and Industrial Relevance: highlights the scalability of 2-(4-ethoxyphenyl)-9-(2-methoxyphenyl)-... derivatives, underscoring the importance of substituent selection for manufacturing feasibility .

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